gp100 (619-627)

Tumor immunology TIL therapy Epitope discovery

gp100 (619-627), with the sequence RLMKQDFSV (CAS 187987-68-4), is a 9-amino-acid HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope derived from the human melanoma differentiation antigen glycoprotein 100 (gp100/pmel17). Originally identified from tumor-infiltrating lymphocytes (TIL1383) whose adoptive transfer was associated with in vivo tumor regression in metastatic melanoma patients, this epitope belongs to a family of five gp100-derived, HLA-A2-binding nonamer peptides characterized as having intermediate MHC binding affinity.

Molecular Formula
Molecular Weight
Cat. No. B1575259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegp100 (619-627)
SynonymsMelanocyte protein PMEL (619-627); gp100 (619-627)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

What Is gp100 (619-627) and Why It Matters for Melanoma Immunotherapy Procurement


gp100 (619-627), with the sequence RLMKQDFSV (CAS 187987-68-4), is a 9-amino-acid HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope derived from the human melanoma differentiation antigen glycoprotein 100 (gp100/pmel17) [1]. Originally identified from tumor-infiltrating lymphocytes (TIL1383) whose adoptive transfer was associated with in vivo tumor regression in metastatic melanoma patients, this epitope belongs to a family of five gp100-derived, HLA-A2-binding nonamer peptides characterized as having intermediate MHC binding affinity [2][3]. Unlike the widely studied anchor-modified clinical vaccine candidates gp100:209-217(210M) and gp100:280-288(288V), gp100 (619-627) represents a wild-type, naturally processed epitope that has been documented in authoritative immunological databases including the Immune Epitope Database (IEDB) and is commercially available from multiple vendors as a research-grade peptide for T-cell immunology studies [1][4].

Why gp100 (619-627) Cannot Be Substituted with Other gp100 or MART-1 Peptide Epitopes


The gp100 protein contains at least seven distinct HLA-A*0201-restricted CTL epitopes spanning residues 154 through 647, each with unique sequence motifs, MHC binding characteristics, and T-cell receptor recognition profiles [1]. The dominant clinical epitopes gp100:209-217 and gp100:280-288 have been anchor-modified (210M and 288V substitutions) specifically to enhance HLA-A2 binding, fundamentally altering their immunogenicity profile relative to wild-type sequences [2]. gp100 (619-627) (RLMKQDFSV) and its adjacent epitope gp100:639-647 (RLPRIFCSC) were identified from different TIL clones — TIL1383 and TIL1200 respectively — demonstrating that these two C-terminal epitopes are recognized by distinct, non-cross-reactive CTL populations [3]. Furthermore, cross-antigen substitution with MART-1/Melan-A peptides is precluded by fundamental sequence divergence and differential tumor expression patterns: immunohistochemical analysis of metastatic melanoma lesions revealed gp100 positivity in 40% of samples versus 36% for MART-1, with only partial overlap [4]. These epitope-specific differences in HLA binding, TCR recognition, and in vivo antigen processing mean that T-cell assay results, vaccine construct design, and immune monitoring data obtained with one gp100 epitope cannot be extrapolated to another.

Quantitative Differentiation Evidence for gp100 (619-627) vs. Key Comparators


Epitope Validation Provenance: Tumor Regression-Associated TIL Origin vs. In Vitro Priming-Derived Epitopes

gp100 (619-627) was identified from TIL1383, a CTL clone derived from tumor-infiltrating lymphocytes whose adoptive transfer was associated with in vivo tumor regression (p = 0.0048 for correlation between gp100 recognition and clinical response) [1]. In contrast, three of six subdominant gp100 epitopes tested by Tsai et al. (1997) were identified solely through in vitro priming of lymphocytes from normal volunteers and were not recognized in the natural immune response of melanoma patients [2]. This establishes a clinically relevant provenance for gp100 (619-627) that is absent for in vitro-primed epitopes. The epitope was among five gp100 epitopes determined to have intermediate HLA-A2.1 binding affinity, a property shared with the clinically validated epitopes gp100:209-217 and gp100:280-288 [1].

Tumor immunology TIL therapy Epitope discovery

Native Wild-Type Sequence: Differentiated Utility from Anchor-Modified Clinical Vaccine Peptides

gp100 (619-627) (RLMKQDFSV) is an unmodified, wild-type gp100 sequence, distinguishing it from the anchor-modified clinical candidates gp100:209-217(210M) (IMDQVPFSV; Met substitution at position 210) and gp100:280-288(288V) (YLEPGPVTV; Val substitution at position 288) [1][2]. The native gp100:209-217 peptide (ITDQVPFSV) exhibits a fast rate of dissociation from HLA-A*0201, which motivated the 210M modification to enhance MHC binding [3]. In contrast, the gp100 (619-627) sequence has not been anchor-modified, meaning it retains the authentic TCR interface as presented on melanoma cells. This is critical for studies of natural T-cell repertoire recognition, immune tolerance mechanisms, and serves as a baseline comparator for experiments using modified heteroclitic peptides [2].

Peptide vaccine design Self-antigen tolerance MHC binding affinity

Distinct Epitope Specificity Within the gp100 C-Terminal Domain: Non-Cross-Reactive with Adjacent Epitope gp100:639-647

Within the C-terminal region of gp100, two adjacent HLA-A2-restricted epitopes were identified from distinct TIL populations: gp100 (619-627) (RLMKQDFSV) from TIL1383 and gp100:639-647 (RLPRIFCSC) from TIL1200 [1]. Despite sharing the N-terminal Arg-Leu dipeptide motif and both being 9-mers, these epitopes are recognized by non-cross-reactive CTL clones, demonstrating that amino acid differences at positions 3-9 confer strict TCR specificity [1]. Furthermore, the gp100:639-647 peptide contains two cysteine residues whose oxidation state affects CTL recognition — replacement of either cysteine with α-amino butyric acid enhanced recognition, indicating that the native peptide may be presented in a reduced form on tumor cells [1]. This cysteine oxidation sensitivity is absent in gp100 (619-627) (no Cys residues), making the latter a more biochemically stable reagent for in vitro assays.

Epitope mapping TCR specificity CTL clone characterization

Intermediate HLA-A2.1 Binding Affinity: Consistent with Naturally Processed Immunodominant Epitopes

In the foundational gp100 epitope mapping study by Kawakami et al. (1995), five of eight HLA-A2-binding melanoma epitopes tested — including all five gp100 epitopes (covering residues 154-162, 177-186, 209-217, 280-288, and 619-627) — were classified as having intermediate binding affinity to HLA-A2.1, in contrast to high-affinity viral epitopes typically used as benchmarks [1]. This intermediate affinity is characteristic of self/tumor antigens where T cells escaping thymic deletion recognize peptide-MHC complexes with moderate stability [2]. The Tsai et al. (1997) study further demonstrated that gp100 peptides with verified HLA-A2.1 binding could be ranked by their capacity to induce CTL in vitro: four of five dominant epitopes tested (including 154-162, 209-217, 280-288, but notably not 619-627 in this particular assay) generated high CTL activity against both peptide-pulsed targets and gp100+ melanoma cells [3]. The 619-627 epitope, while not among the top tier in that specific in vitro priming system, was independently validated through TIL recognition of naturally processed peptide on tumor cells [1][4].

MHC-peptide binding Immunodominance hierarchy Epitope prediction

Optimal Research Applications for gp100 (619-627) Based on Quantitative Differentiation Evidence


Multi-Epitope Immune Monitoring Panels for Melanoma Vaccine Trials

gp100 (619-627) serves as a complementary component in multi-epitope peptide panels for monitoring CD8+ T-cell responses by ELISPOT or tetramer staining. Because it is recognized by a distinct CTL population (TIL1383-derived) that does not cross-react with gp100:209-217-, 280-288-, or 639-647-specific T cells, its inclusion broadens the breadth of detectable anti-gp100 immunity beyond the dominant epitopes typically monitored in clinical trials [1]. The intermediate HLA-A2.1 binding affinity is representative of naturally processed self/tumor epitopes, making it a physiologically relevant reagent for immune response breadth assessment [2].

T-Cell Receptor (TCR) Discovery and Specificity Analysis for Adoptive Cell Therapy

The verified provenance of gp100 (619-627) from TIL associated with in vivo tumor regression makes it a relevant target for TCR discovery efforts. The wild-type sequence allows screening for naturally occurring TCRs with therapeutic potential, as opposed to TCRs selected against anchor-modified peptides that may not cross-recognize the native tumor-presented epitope [1][3]. Its biochemical stability (absence of oxidation-sensitive cysteine residues) makes it a more robust reagent than gp100:639-647 for peptide-MHC multimer production and TCR affinity measurements [1].

Self-Antigen Tolerance and Autoimmunity Studies in Melanoma Models

As an unmodified, wild-type self-peptide with intermediate MHC binding affinity, gp100 (619-627) is well-suited for studies of peripheral tolerance mechanisms and vitiligo-associated autoimmunity [2]. Unlike the anchor-modified peptides gp100:209-217(210M) and gp100:280-288(288V) which were engineered to break tolerance, gp100 (619-627) retains the native TCR interface and thus models the authentic interaction between self-reactive T cells and melanoma cells [4]. The documented expression of gp100 in normal melanocytes and melanoma cells supports its use in comparative immunopathology studies of tumor vs. normal tissue recognition.

Peptide-MHC Stability and Antigen Presentation Mechanistic Studies

The intermediate binding affinity of gp100 (619-627) to HLA-A2.1, shared with other gp100 epitopes, makes it a relevant tool for investigating the relationship between peptide-MHC stability and T-cell immunogenicity [2]. Researchers comparing a panel of gp100 epitopes with varying MHC binding properties can use the 619-627 peptide as a representative intermediate-affinity binder alongside the fast-dissociating native gp100:209-217 and the slow-dissociating modified 210M variant [4]. This facilitates systematic dissection of how peptide-MHC half-life influences CTL priming, memory formation, and tumor cell recognition.

Quote Request

Request a Quote for gp100 (619-627)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.